N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide is a chemical compound with significant structural complexity, combining aromatic and heterocyclic components with functional group substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) rules, where the core component is identified as a carboxamide derivative with substitutions on both nitrogen atoms.
The compound consists of an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) linked through its nitrogen to a carboxamide group, which connects to a phenyl ring bearing chloro and nitro substituents at the 4 and 3 positions, respectively.
Table 1. Molecular Identifiers of this compound
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃O₃ |
| Molecular Weight | 297.74 g/mol |
| SMILES Notation | C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N+[O-] |
| InChI | InChI=1S/C13H16ClN3O3/c14-11-6-5-10(9-12(11)17(19)20)15-13(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2,(H,15,18) |
| InChIKey | ZXSPSKQXLUUYCB-UHFFFAOYSA-N |
The structural elements can be further broken down systematically:
- The base component "azepane" (hexamethylenimine) represents the saturated seven-membered ring containing one nitrogen atom
- The "1-carboxamide" indicates a carboxamide group (-C(=O)NH-) attached to position 1 (the nitrogen) of the azepane ring
- The "N-(4-chloro-3-nitrophenyl)" denotes that the nitrogen of the carboxamide is bonded to a phenyl ring with a chloro substituent at position 4 and a nitro group at position 3
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-11-6-5-10(9-12(11)17(19)20)15-13(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSPSKQXLUUYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with azepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-chloro-3-aminophenylazepane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Azepane-1-carboxylic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Differences :
- Ring System : Piperazine (six-membered, two nitrogen atoms) vs. azepane (seven-membered, one nitrogen).
- Substituents : Lacks the nitro group at the phenyl ring’s 3-position.
- Properties :
- Crystallography : The piperazine adopts a chair conformation, forming N–H⋯O hydrogen-bonded chains in the solid state, enhancing stability.
- Bioactivity : Piperazine derivatives are often associated with improved solubility and CNS activity, but the absence of the nitro group may reduce electrophilic interactions.
| Parameter | Target Compound | Piperazine Analog |
|---|---|---|
| Molecular Weight | ~290–310 g/mol (estimated) | 263.76 g/mol |
| Key Substituents | 4-Cl, 3-NO₂ | 4-Cl |
| Ring Type | Azepane | Piperazine |
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
- Structural Differences :
- Ring System : Diazepane (seven-membered, two nitrogen atoms) vs. azepane.
- Substituents : Hydrochloride salt form vs. neutral nitro-containing analog.
- Properties :
- Solubility : The hydrochloride salt likely exhibits higher aqueous solubility.
- Electronic Effects : Additional nitrogen in diazepane may alter basicity and hydrogen-bonding capacity compared to azepane.
| Parameter | Target Compound | Diazepane Analog |
|---|---|---|
| Molecular Weight | ~290–310 g/mol | 290.19 g/mol |
| Nitrogen Atoms (Ring) | 1 | 2 |
| Salt Form | Neutral | Hydrochloride |
N-(4-Aminophenyl)azepane-1-carboxamide
- Structural Differences: Substituents: 4-amino (electron-donating) vs. 4-chloro-3-nitro (electron-withdrawing).
- Bioactivity: Amino-substituted analogs may exhibit divergent binding modes in protein targets compared to nitro/chloro derivatives.
| Parameter | Target Compound | Amino-Substituted Analog |
|---|---|---|
| Molecular Weight | ~290–310 g/mol | 233.31 g/mol |
| Substituent Effects | Electron-withdrawing | Electron-donating |
N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide
- Structural Differences :
- Core Structure : Benzamide vs. azepane-carboxamide.
- Substituents : Trifluorobenzoyl group introduces fluorine atoms.
- Properties :
| Parameter | Target Compound | Trifluorobenzamide Analog |
|---|---|---|
| Core Scaffold | Azepane-carboxamide | Benzamide |
| Halogen Substituents | Cl, NO₂ | Cl, F₃ |
Key Research Findings
- Synthetic Accessibility : Carboxamide derivatives with nitro/chloro substituents are often synthesized via acyl chloride intermediates, but nitro groups may require controlled conditions to prevent reduction .
- Biological Relevance : The nitro group in the target compound may enhance binding affinity through dipole interactions or as a hydrogen-bond acceptor, as seen in high-affinity analogs like N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide .
- Crystallographic Insights : Piperazine and diazepane analogs demonstrate the importance of hydrogen-bonding networks in solid-state stability, a feature likely shared by the target compound .
Biological Activity
N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an azepane ring, which differentiates it from other related compounds. The presence of a chloro and nitro group on the phenyl ring contributes to its chemical reactivity and biological properties.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : Interaction with cellular receptors that regulate cell signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15.20 ± 1.05 |
| HepG2 | 18.50 ± 0.95 |
| MCF7 | 12.30 ± 0.78 |
These values indicate that this compound may effectively inhibit cancer cell growth at relatively low concentrations, warranting further investigation into its mechanism and efficacy.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition in HCT116 cells, with an IC50 value of 15.20 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide | Moderate Anticancer | 20.00 |
| N-(4-chloro-3-nitrophenyl)morpholine-1-carboxamide | Low Antimicrobial | 25.00 |
This comparison illustrates that while other compounds exhibit some activity, this compound shows superior potency in both antimicrobial and anticancer assays.
Q & A
Q. What are the standard synthetic routes and characterization methods for N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between an appropriately substituted amine (e.g., 4-chloro-3-nitroaniline derivatives) and an acyl chloride (e.g., azepane-1-carbonyl chloride). Post-synthesis, characterization typically involves:
- 1H/13C NMR to confirm regioselectivity and structural integrity.
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS or MALDI-TOF).
- UV-Vis spectroscopy to assess electronic transitions, particularly for nitro-aromatic systems .
For example, a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, was synthesized using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, with full spectral characterization .
Q. How can crystallographic data resolve conformational ambiguities in carboxamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For carboxamides, the piperazine/azepane ring conformation (chair, boat, or twist) and hydrogen-bonding patterns can be analyzed using programs like SHELXL for refinement. For example, N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide exhibited a chair conformation in its crystal structure, stabilized by N–H⋯O hydrogen bonds . Data collection parameters (e.g., R factor < 0.06) and software settings (e.g., SHELX-97) must be optimized to minimize errors .
Advanced Research Questions
Q. How can computational methods reconcile contradictions between experimental spectroscopic data and theoretical predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or intermolecular interactions. To resolve these:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM).
- Compare experimental IR/Raman spectra with computed vibrational modes, adjusting for scaling factors (e.g., 0.961 for B3LYP).
- For electronic transitions, time-dependent DFT (TD-DFT) can model UV-Vis absorption bands. A study on 1-(4-chloro-3-nitrophenyl)thiourea used this approach to validate experimental data .
Q. What strategies optimize intermolecular interactions in crystal engineering of nitroaryl carboxamides?
- Methodological Answer : Key strategies include:
- Hydrogen-bonding motifs : Design molecules with donor-acceptor pairs (e.g., N–H⋯O or C–H⋯O). In 4-chloro-N-(3-chlorophenyl)benzamide, N–H⋯O bonds formed infinite chains along the crystallographic axis .
- Halogen interactions : Utilize Cl⋯π or Cl⋯O contacts for stabilization.
- Co-crystallization : Introduce solvents (e.g., acetic acid tetrasolvate in N-[2-(4-chloro-3-nitrophenyl)sulfonyloxy)benzylidene]isonicotinohydrazide) to modulate packing .
Q. How do electronic properties of the nitro group influence reactivity in this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions.
- Enhances hydrogen-bonding with adjacent amide groups, as seen in SC-XRD studies of nitroaryl compounds .
- Affords redox activity , detectable via cyclic voltammetry (CV) to identify reduction potentials (e.g., nitro to amine conversion) .
Data Contradiction Analysis
Q. How to address conflicting reports on hydrogen-bonding networks in structurally similar carboxamides?
- Methodological Answer : Contradictions often stem from differences in crystallization conditions (solvent, temperature). To resolve:
- Conduct polymorphism screens using varying solvents.
- Perform Hirshfeld surface analysis to quantify intermolecular interactions. For example, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide showed distinct H-bond patterns compared to its ethyl-substituted analog due to steric effects .
- Cross-validate with DFT-based lattice energy calculations to identify the most thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
